Azetidin-2-ol hydrochloride
Description
Properties
Molecular Formula |
C3H8ClNO |
|---|---|
Molecular Weight |
109.55 g/mol |
IUPAC Name |
azetidin-2-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c5-3-1-2-4-3;/h3-5H,1-2H2;1H |
InChI Key |
KWJMOZYXYPPDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthesis of Azetidines
Many routes exist for synthesizing azetidines, which can be adapted to produce azetidin-2-ol hydrochloride or its precursors. Some common methods include:
Cyclization of 1,3-Difunctional Compounds: This involves reacting a primary methylamine with a propane derivative that has leaving groups at the 1 and 3 positions in a hot organic solvent containing a non-nucleophilic base and water to promote azetidine ring formation.
Intramolecular Cyclization: Involves the cyclization of \$$ \beta $$-chloro-\$$ \gamma $$-sulfonylamino alcohol under Mitsunobu conditions to yield trans-2-aryl-3-chloroazetidines.
Preparation via α-Chloro-β-aminosulfinyl Imidates
One method for synthesizing substituted azetidines involves the utilization of \$$ \alpha $$-chloro-\$$ \beta $$-aminosulfinyl imidates. The process includes:
Deprotection: \$$ \alpha $$-chloro-\$$ \beta $$-aminosulfinyl imidates are deprotected using 4 N Hydrochloric acid (HCl) in dioxane to produce the corresponding imidate hydrochloride.
$$
\text{α-chloro-β-aminosulfinyl imidate} \xrightarrow{4 \text{ N HCl, dioxane}} \text{imidate hydrochloride}
$$Hydrolysis: The imidate hydrochloride undergoes hydrolysis at 50°C to yield an ester.
$$
\text{imidate hydrochloride} \xrightarrow{\text{Hydrolysis, } 50^\circ\text{C}} \text{ester}
$$Reduction: The ester is reduced using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) at low temperatures to produce \$$ \beta $$-chloro-\$$ \gamma $$-sulfonylamino alcohol.
$$
\text{ester} \xrightarrow{\text{LAH, dry THF, low temp}} \beta\text{-chloro-}\gamma\text{-sulfonylamino alcohol}
$$Intramolecular Cyclization: The \$$ \beta $$-chloro-\$$ \gamma $$-sulfonylamino alcohol undergoes intramolecular cyclization under Mitsunobu conditions to afford trans-2-aryl-3-chloroazetidines.
$$
\beta\text{-chloro-}\gamma\text{-sulfonylamino alcohol} \xrightarrow{\text{Mitsunobu conditions}} \text{trans-2-aryl-3-chloroazetidines}
$$
Synthesis from 1,3-Butanediol
Another approach involves the synthesis of (S)-2-methylazetidine(R)-(-)-camphorsulfonate (CSA) from 1,3-butanediol.
Mesylation: (R)-(-)-1,3-butanediol is mesylated to yield a bis-mesylated product.
$$
\text{(R)-(-)-1,3-butanediol} \xrightarrow{\text{Mesylation}} \text{bis-mesylated product}
$$Reaction with Benzylamine: The bis-mesylated product is treated with benzylamine to afford the desired azetidine.
$$
\text{bis-mesylated product} \xrightarrow{\text{Benzylamine}} \text{azetidine}
$$Recrystallization: Recrystallization of the (R)-(-)-CSA salt of azetidine in an ethyl acetate:dichloromethane mixture improves enantiopurity.
Hydrogenolysis: Subsequent hydrogenolysis affords (S)-2-methylazetidine.
$$
\text{azetidine} \xrightarrow{\text{Hydrogenolysis}} \text{(S)-2-methylazetidine}
$$
Synthesis of 2-Azetidinones Using Diethyl Chlorophosphate
Azetidin-2-ones can be synthesized using diethyl chlorophosphate.
Reaction of Amine and Aldehyde: React corresponding amines and aldehydes in the presence of anhydrous sodium sulfate in dry dichloromethane.
Addition of Acetic Acids and Diethyl Chlorophosphate: Add substituted acetic acids, dry triethylamine, and diethyl chlorophosphate to the mixture.
Purification: Purify by washing with Hydrochloric acid (HCl), saturated Sodium bicarbonate (NaHCO3), and brine, followed by crystallization from ethyl acetate.
t-Butyl-O-trimethylsilylazetidine Deprotection
React N-t-butyl-O-trimethylsilylazetidine with Hydrochloric acid (HCl) solution at room temperature.
$$
\text{N-t-butyl-O-trimethylsilylazetidine} \xrightarrow{\text{3M HCl}} \text{Mixture}
$$Add a solution of Sodium hydroxide (NaOH) in water to the aqueous layer and saturate the resulting suspension with Potassium carbonate (K2CO3).
Separate the crude product and extract the aqueous layer with dichloromethane.
Combine the organics, dry over Sodium sulfate (Na2SO4), filter, and evaporate in vacuo to obtain the product.
Green Synthesis of Azetidin-3-ol Hydrochloride
A green and facile synthesis of azetidin-3-ol hydrochloride involves the use of industrially important quaternary compounds:
React tert-butyl 3-oxoazetidine-1-carboxylate with appropriate reagents under a Hydrogen (H2) atmosphere at low temperature.
Add tert-butyl 3-oxoazetidine-1-carboxylate, dissolved in tetrahydrofuran (THF), and continue stirring.
Add an aqueous solution of Sodium chloride (NaCl) and extract with ethyl acetate.
Wash the organic phase with saturated salt solution and concentrate under vacuum to obtain the desired compound.
General Procedure for the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in Acetonitrile (CH3CN), add Hydrochloric acid (HCl) and stir at room temperature.
Concentrate the mixture under vacuum and dissolve in Acetonitrile (CH3CN).
Filter the mixture and dissolve the filter cake in Acetonitrile (CH3CN). Add Diisopropylethylamine and ethanesulfonyl chloride.
Concentrate the solution under vacuum, dissolve in dichloromethane (CH2Cl2), and extract with an aqueous solution of Sodium chloride (NaCl).
Concentrate under vacuum again to afford the crude product 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Dissolve the crude product in ethyl acetate, add N-Heptane, and cool.
Add a seed crystal and stir, then add more n-heptane and stir under cooling.
Filter the mixture and dry the filter cake to afford the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. While specific reagents for Azetidin-2-ol hydrochloride are not explicitly detailed in the literature, analogous azetidine derivatives with hydroxyl groups are oxidized to ketones or aldehydes using agents like pyridinium chlorochromate (PCC) or Jones reagent.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | PCC in dichloromethane | Azetidin-2-one |
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic substitution reactions, particularly when activated. For example:
-
Chloroacetylation : Reacts with chloroacetyl chloride in the presence of triethylamine to form chloroacetate derivatives. This reaction is critical for synthesizing antimicrobial agents .
-
Sulfonation : Reacts with sulfonyl chlorides to yield sulfonate esters, which are intermediates in drug synthesis.
Example Reaction Pathway :
| Substrate | Reagent | Product Application | Biological Activity (MIC) | Reference |
|---|---|---|---|---|
| Azetidin-2-ol衍生体 | Chloroacetyl chloride | Antimicrobial derivatives | 3.34–13.74 µM (vs bacteria) |
Ring-Opening Reactions
The strained azetidine ring readily undergoes ring-opening under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : Forms γ-amino alcohols, which are valuable intermediates in peptide synthesis.
-
Base-Mediated Ring Expansion : Reacts with epoxides or carbonyl compounds to form larger heterocycles like pyrrolidines .
Mechanistic Insight :
Protonation of the nitrogen atom increases ring strain, facilitating nucleophilic attack at the β-carbon .
Alkylation and Acylation
The hydroxyl group serves as a site for alkylation or acylation, enhancing solubility and biological activity:
-
Methylation : Reacts with methyl iodide under basic conditions to form ether derivatives.
-
Acylation : Acetic anhydride in pyridine yields acetate esters, improving pharmacokinetic properties.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetic anhydride | Azetidin-2-yl acetate | Prodrug synthesis |
Formation of Bioactive Derivatives
Research highlights the synthesis of azetidin-2-one derivatives with notable biological activities:
Scientific Research Applications
Azetidin-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-2-ol hydrochloride involves its interaction with various molecular targets and pathways. Its ring strain and unique reactivity allow it to participate in ring-opening and expansion reactions, making it a versatile intermediate in organic synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of Azetidin-2-ol hydrochloride with key analogs, focusing on structural features, physicochemical properties, synthesis methods, and applications.
Structural and Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- Unsubstituted azetidinols (e.g., Azetidin-3-ol hydrochloride) show broader antimicrobial utility .
Research Findings and Challenges
- Structural-Activity Relationships (SAR) : The azetidine ring’s rigidity and substituent positions critically influence bioactivity. For example, 3-OH analogs demonstrate higher antimicrobial efficacy, while 2-OH derivatives may favor CNS targets .
- Synthetic Limitations : Low yields and stereochemical control remain challenges for complex analogs like 2-(Azetidin-3-yl)propan-2-ol hydrochloride, necessitating advanced catalytic methods .
- Pharmacokinetic Gaps : Data on absorption, metabolism, and toxicity for this compound are sparse, highlighting the need for in vivo studies .
Biological Activity
Azetidin-2-ol hydrochloride, a derivative of azetidinone, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) modulating activities, supported by recent research findings and data tables.
Overview of this compound
Azetidinones are cyclic compounds that contain a four-membered nitrogen-containing ring. The biological activity of these compounds is largely attributed to their structural features, which can be modified to enhance efficacy against various diseases. The hydrochloride salt form improves solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of azetidinones demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidin-2-ol | Staphylococcus aureus | 1.5 µg/mL |
| 3-Chloro-Azetidin-2-one | Escherichia coli | 2.0 µg/mL |
| 2-Azetidinone Derivative | Pseudomonas aeruginosa | 1.0 µg/mL |
Research indicates that modifications at the C-4 position enhance hydrophobic interactions with bacterial cell walls, leading to increased antibacterial efficacy .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Notably, compounds have shown promising results in inhibiting the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-Chloro-Azetidin-2-one | MCF-7 | 33 |
| Phenyl-substituted Azetidinone | MDA-MB-231 | 23 |
These compounds disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The structure-activity relationship (SAR) studies reveal that substituents on the azetidinone ring significantly influence biological activity .
3. Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects. Various derivatives have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines.
| Compound | Inflammatory Model | Effectiveness |
|---|---|---|
| N-substituted Azetidinones | Carrageenan-induced edema in rats | Significant reduction in swelling |
| Azetidinone Derivative | LPS-stimulated macrophages | Decreased TNF-alpha production |
The anti-inflammatory mechanism is believed to involve inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
4. CNS Modulating Activity
The central nervous system effects of this compound have also been explored. Certain derivatives exhibit CNS modulating activities, which may be beneficial for treating neurological disorders.
| Compound | CNS Activity Type | Observed Effect |
|---|---|---|
| Azetidinone Derivative A | Anxiolytic | Reduced anxiety-like behavior in animal models |
| Azetidinone Derivative B | Antidepressant | Increased locomotor activity |
These findings suggest potential therapeutic applications in anxiety and depression management .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of azetidinone derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that certain modifications led to a reduction in MIC values, indicating enhanced antibacterial activity.
Case Study 2: Anticancer Properties
In vitro studies on MCF-7 cells treated with phenyl-substituted azetidinones showed significant induction of apoptosis compared to control groups. Flow cytometry analysis confirmed G2/M phase arrest and increased caspase activity.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Azetidin-2-ol hydrochloride, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : this compound is typically synthesized via cyclization of precursor amines or reduction of azetidinone derivatives. For example, hydrogenation of azetidin-2,4-dione intermediates (using catalysts like Pd/C) followed by hydrochlorination is a common route . Optimization involves adjusting parameters such as catalyst loading, solvent polarity (e.g., methanol or ethanol), and reaction temperature. Parallel small-scale experiments (e.g., Design of Experiments, DoE) can identify optimal conditions. Purity should be monitored via HPLC or LC-MS to ensure minimal byproduct formation .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and what critical data points should be prioritized?
- Methodological Answer :
- NMR : H and C NMR confirm structural integrity, with emphasis on the azetidine ring protons (δ 3.0–4.5 ppm) and hydroxyl group (δ 1.5–2.5 ppm).
- FT-IR : Validate O-H (3200–3600 cm) and N-H stretches (3300–3500 cm).
- HPLC/LC-MS : Assess purity (>98%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA). MS should show [M+H] or [M+Cl] ions for molecular weight confirmation .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%).
Q. How should researchers document synthetic procedures to ensure reproducibility in academic settings?
- Methodological Answer : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:
- Detail catalyst types, solvent ratios, and reaction times.
- Include purification steps (e.g., recrystallization solvents, column chromatography gradients).
- Provide raw spectral data (e.g., NMR peak integrals, HPLC chromatograms) in supplementary materials. Cross-reference with established protocols for similar azetidine derivatives .
Advanced Research Questions
Q. What computational strategies can predict the stability and reactivity of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Model the compound’s tautomeric equilibria (e.g., ring-opening under acidic conditions) and predict degradation pathways.
- Molecular Dynamics (MD) : Simulate interactions in aqueous solutions to assess hydrolysis risks.
- pKa Prediction Tools : Use software like MarvinSketch to estimate protonation states affecting solubility and stability. Validate predictions with experimental pH-stability studies (e.g., incubating at pH 1–13 and monitoring degradation via LC-MS) .
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or mass spectra) when assessing this compound purity?
- Methodological Answer :
- Orthogonal Techniques : Cross-validate HPLC purity with H NMR integration or quantitative C NMR.
- Spiking Experiments : Add a known impurity (e.g., azetidin-2-one) to confirm retention times in LC-MS.
- High-Resolution MS : Differentiate isobaric impurities (e.g., des-chloro analogs) by exact mass.
- Statistical Analysis : Apply multivariate analysis to spectral data to identify outliers .
Q. What experimental design principles are critical for formulating this compound in drug delivery systems (e.g., hydrogels or nanoparticles)?
- Methodological Answer :
- Factorial Design : Vary excipient ratios (e.g., polymer concentration, cross-linker density) and measure encapsulation efficiency/release kinetics.
- Stability Testing : Use accelerated stability studies (40°C/75% RH) to assess physicochemical degradation.
- In Vitro/In Vivo Correlation (IVIVC) : Validate formulations using Franz diffusion cells for permeation and murine burn models for efficacy, as demonstrated in metformin hydrochloride hydrogel studies .
Q. How can reaction mechanisms for azetidine ring functionalization be elucidated to enable selective derivatization of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via stopped-flow NMR or time-resolved IR.
- Isotope Labeling : Use O-labeled water to track hydroxyl group participation in ring-opening reactions.
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir complexes) for stereoselective C-H activation, referencing enantioselective syntheses of fluoxetine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
